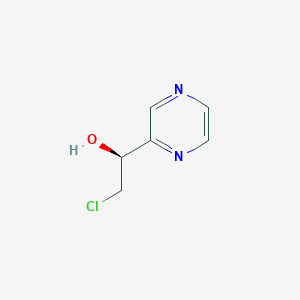
(S)-2-chloro-1-(pyrazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-chloro-1-(pyrazin-2-yl)ethanol is a chiral organic compound characterized by the presence of a chlorine atom, a pyrazine ring, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-2-chloro-1-(pyrazin-2-yl)ethanol typically begins with pyrazine and (S)-2-chloroethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (S)-2-chloro-1-(pyrazin-2-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions.
Major Products
Oxidation: Pyrazin-2-yl ketones or aldehydes.
Reduction: Pyrazin-2-yl alcohols or amines.
Substitution: Various substituted pyrazin-2-yl derivatives.
Applications De Recherche Scientifique
Chemistry
(S)-2-chloro-1-(pyrazin-2-yl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, such as enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic properties, including its use as a building block in the synthesis of pharmaceutical agents.
Industry
In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (S)-2-chloro-1-(pyrazin-2-yl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions, while the ethanol moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-chloro-1-(pyrazin-2-yl)ethanol: The enantiomer of (S)-2-chloro-1-(pyrazin-2-yl)ethanol, differing in its stereochemistry.
2-chloro-1-(pyridin-2-yl)ethanol: A similar compound where the pyrazine ring is replaced with a pyridine ring.
2-chloro-1-(quinolin-2-yl)ethanol: Another analog with a quinoline ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the pyrazine ring, which imparts distinct electronic and steric properties. These features make it particularly useful in asymmetric synthesis and as a precursor for chiral drugs.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial processes. Understanding its preparation, reactions, and applications can lead to the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m1/s1 |
Clé InChI |
UUDOAGGITCXZJP-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CN=C(C=N1)[C@@H](CCl)O |
SMILES canonique |
C1=CN=C(C=N1)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


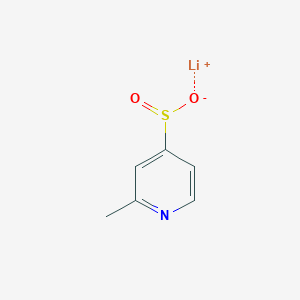
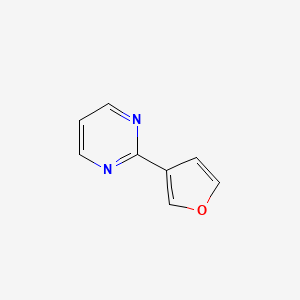

![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)


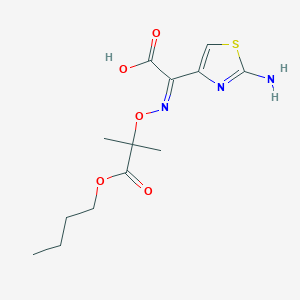


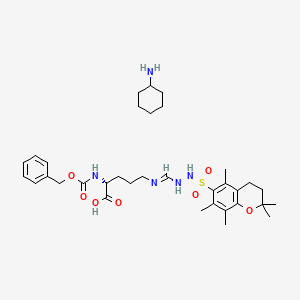
![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)



